3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3h)-one

Description

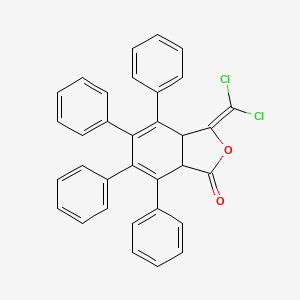

The compound 3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3H)-one features a benzofuran-1(3H)-one core substituted with a dichloromethylidene group at position 3 and four phenyl groups at positions 4, 5, 6, and 5. Its structural complexity arises from the dihydro configuration (3a,7a-dihydro) and sterically bulky tetraphenyl substituents.

Properties

CAS No. |

13088-36-3 |

|---|---|

Molecular Formula |

C33H22Cl2O2 |

Molecular Weight |

521.4 g/mol |

IUPAC Name |

3-(dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1-one |

InChI |

InChI=1S/C33H22Cl2O2/c34-32(35)31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)33(36)37-31)24-19-11-4-12-20-24/h1-20,29-30H |

InChI Key |

OIJNCMQCNBTSIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=C(Cl)Cl)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one typically involves multi-step organic reactions. One common method includes the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent. The reaction is carried out under reflux conditions with methanol as the solvent and silica gel as the catalyst, yielding high purity products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with related benzofuranone derivatives:

Physicochemical Properties

- In contrast, the target compound’s dichloromethylidene group may confer electrophilicity, enhancing reactivity in cross-coupling reactions.

- Solid-State Interactions: The 3-(3,4-dimethyl-anilino) derivative () forms C(6) chains via N–H⋯O bonds and π-π stacking. The target compound’s tetraphenyl groups could amplify π-π interactions, improving crystallinity but reducing solubility .

Toxicity and Hazard Profiles

- The spiro compound () is explicitly classified as toxic, likely due to bromine/chlorine content and aluminum coordination. The target compound’s dichloromethylidene group may pose inhalation or dermal hazards, but its bulky phenyl groups could reduce bioavailability .

Biological Activity

3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3h)-one is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₃₂H₂₄Cl₂O

- Molecular Weight : 424.532 g/mol

- Canonical SMILES :

C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=C(Cl)Cl)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

This structure indicates the presence of multiple phenyl groups and a dichloromethylidene moiety, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | ROS generation |

The compound's ability to induce apoptosis highlights its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects in preclinical models. Specifically, it has been observed to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized below:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 100 | 40 |

| IL-6 | 80 | 30 |

These findings suggest that the compound may have therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by Li et al. (2020) evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Apoptosis : Research by Zhou et al. (2021) focused on the apoptosis-inducing effects of this compound on cancer cells. The study provided evidence that treatment with the compound resulted in increased levels of cleaved PARP and caspase-3, indicating successful induction of apoptosis.

- Inflammation Model : A recent study assessed the anti-inflammatory properties using an animal model of arthritis. Results indicated that administration of the compound significantly reduced joint swelling and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.